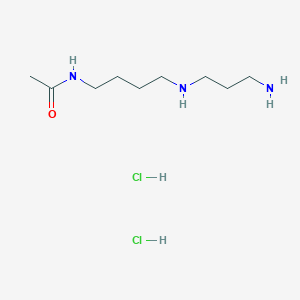
N8-アセチルスペルミジン二塩酸塩
概要
説明
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is a chemical compound with the molecular formula C12H28N4O · 2HCl It is a derivative of acetamide and is characterized by the presence of an aminopropyl and aminobutyl group
科学的研究の応用
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
Target of Action
N8-Acetylspermidine dihydrochloride primarily targets acetylspermidine deacetylase , an enzyme involved in the metabolism of polyamines . It also plays a role in regulating ischemic cardiac apoptosis, which is a process of programmed cell death that occurs in response to ischemic injury .
Mode of Action
N8-Acetylspermidine dihydrochloride acts as a substrate for acetylspermidine deacetylase . . This compound’s interaction with its targets leads to changes in enzyme activity, which can affect various cellular processes.
Biochemical Pathways
The compound is involved in the polyamine metabolic pathway. Polyamines, such as spermidine, are organic compounds that play crucial roles in cellular processes like DNA stabilization, protein synthesis, and cell growth . N8-Acetylspermidine dihydrochloride is rapidly deacetylated back to spermidine by acetylspermidine deacetylase , affecting the balance of polyamines in the cell and potentially influencing these cellular processes.
Result of Action
The action of N8-Acetylspermidine dihydrochloride can lead to changes in the levels of polyamines within the cell, impacting various cellular processes. For instance, it has been associated with the regulation of ischemic cardiac apoptosis, potentially influencing cardiac function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride typically involves the reaction of acetamide with appropriate amine derivatives. One common method involves the reaction of acetamide with 1,4-diaminobutane and 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired dihydrochloride form.
化学反応の分析
Types of Reactions
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acetamide derivatives.
類似化合物との比較
Similar Compounds
- N-(3-Aminopropyl)acetamide
- N-(4-Aminobutyl)acetamide
- N-(3-Aminopropyl)butylamine
Uniqueness
Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is unique due to its specific structure, which includes both aminopropyl and aminobutyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
特性
CAS番号 |
34450-15-2 |
|---|---|
分子式 |
C9H22ClN3O |
分子量 |
223.74 g/mol |
IUPAC名 |
N-[4-(3-aminopropylamino)butyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H21N3O.ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;/h11H,2-8,10H2,1H3,(H,12,13);1H |
InChIキー |
YHLWLRMLRCXNOW-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCNCCCN.Cl.Cl |
正規SMILES |
CC(=O)NCCCCNCCCN.Cl |
melting_point |
202 - 203 °C |
Key on ui other cas no. |
34450-15-2 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
関連するCAS |
34450-15-2 (di-hydrochloride) |
同義語 |
N-[4-[(3-Aminopropyl)amino]butyl]acetamide Dihydrochloride; N-[4-[(3-Aminopropyl)amino]butyl]acetamide Hydrochloride (1:2) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















